Benzoic acid, 4-(methylamino)-, 2-ethylhexyl ester

Übersicht

Beschreibung

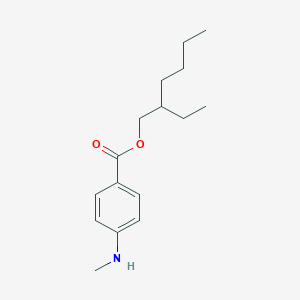

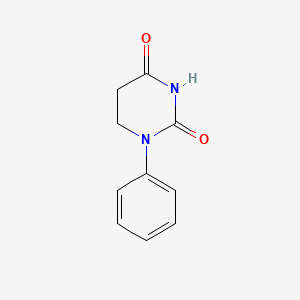

“Benzoic acid, 4-(methylamino)-, 2-ethylhexyl ester” is also known as “2-Ethylhexyl 4-(dimethylamino)benzoate”. It is an organic UV filter widely used in the preparation of sunscreens and ultrathin films of acrylates .

Molecular Structure Analysis

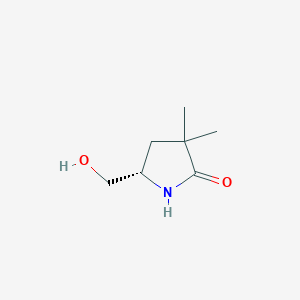

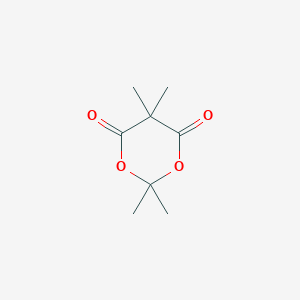

The molecular structure of “this compound” can be represented by the linear formula: (CH3)2NC6H4CO2CH2CH(C2H5)(CH2)3CH3 . The molecular weight is 277.40 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a refractive index of n20/D 1.542 (lit.), a boiling point of 325 °C (lit.), and a density of 0.995 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Spectroscopic Characterization Spectroscopic techniques like FT-IR and NMR are essential tools for analyzing the structural and spectral properties of salicylic acid derivatives and their benzoic acid counterparts. These methods provide insights into the spatial orientation of the molecules and the similarities between different derivatives (M. Takač & Dražen Vikić Topić, 2004).

Chemical Behavior and Catalysis Benzoic acid derivatives exhibit notable chemical behavior and are involved in reactions like esterification, as seen in the case of 2-ethylhexyl benzoate production. The presence of acid and base sites in catalysts, like Mg/Al mixed oxides derived from AMO-LDHs, can significantly enhance reaction efficiency. These catalysts' acid-base properties are instrumental in converting benzoic acid to products like 2-ethylhexyl benzoate, with the conversion rate influenced by the Mg/Al ratio (Jirayu Kuljiraseth et al., 2019).

Derivatives Synthesis and Characterization Synthesis and comprehensive characterization of benzoic acid derivatives, like 3,5-dinitro-4-methoxyamino-benzoic acid and its novel derivatives, highlight the versatile chemical behavior of these compounds. The derivatives demonstrate acid-base behavior and can undergo oxidation to form persistent free radicals. Their hydrophobicity and antioxidant capacity are also of interest in various applications (M. Bem et al., 2018).

Wirkmechanismus

Target of Action

The primary target of 2-Ethylhexyl 4-(Methylamino)Benzoate is ultraviolet (UV) radiation. As a UV filter, it absorbs UVB radiation, protecting the skin from harmful effects .

Mode of Action

2-Ethylhexyl 4-(Methylamino)Benzoate interacts with UV radiation by absorbing it and converting it into less harmful heat. This prevents UVB radiation from penetrating the skin and causing damage .

Biochemical Pathways

The compound undergoes demethylation in the presence of reactive oxygen and chlorine species, leading to the formation of formaldehyde . This process can be influenced by various factors such as UV light and the presence of NaOCl and H2O2 .

Pharmacokinetics

Due to its lipophilic character, it can accumulate in sludge . More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The primary result of the action of 2-Ethylhexyl 4-(Methylamino)Benzoate is the protection of the skin from harmful UV radiation. By absorbing UVB radiation, it prevents skin damage and reduces the risk of skin cancer . Its demethylation can lead to the formation of formaldehyde, a compound with toxic and carcinogenic properties .

Action Environment

The action, efficacy, and stability of 2-Ethylhexyl 4-(Methylamino)Benzoate can be influenced by various environmental factors. For instance, the presence of reactive oxygen and chlorine species can affect its demethylation process . Furthermore, its lipophilic nature allows it to accumulate in certain environments, such as sludge .

Eigenschaften

IUPAC Name |

2-ethylhexyl 4-(methylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-4-6-7-13(5-2)12-19-16(18)14-8-10-15(17-3)11-9-14/h8-11,13,17H,4-7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNUBFKLXPUYKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433866 | |

| Record name | Benzoic acid, 4-(methylamino)-, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158576-31-9 | |

| Record name | Benzoic acid, 4-(methylamino)-, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Phenyl-1-piperidinyl)ethyl]amine hydrate](/img/structure/B3048087.png)

![1,3-Propanediamine, N1,N3-bis[(1R)-1-phenyl-2-(1-piperidinyl)ethyl]-](/img/structure/B3048093.png)

![L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]-](/img/structure/B3048096.png)